[(3-tert-butyl-1,2-oxazol-4-yl)methyl](methyl)amine
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Overview
Description
(3-tert-butyl-1,2-oxazol-4-yl)methylamine is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
(3-tert-butyl-1,2-oxazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be targeted by nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-tert-butyl-1,2-oxazol-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its potential therapeutic applications are being explored in drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-tert-butyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, influencing various biological processes. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
(3-tert-butyl-1,2-oxazol-4-yl)methylamine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their substituents and biological activities, highlighting the uniqueness of (3-tert-butyl-1,2-oxazol-4-yl)methylamine in terms of its specific applications and properties.
Properties
IUPAC Name |
1-(3-tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-7(5-10-4)6-12-11-8/h6,10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCAKBKGJGESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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